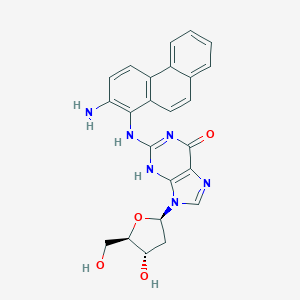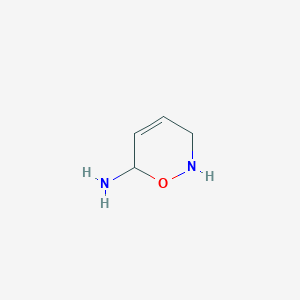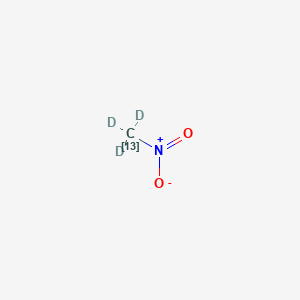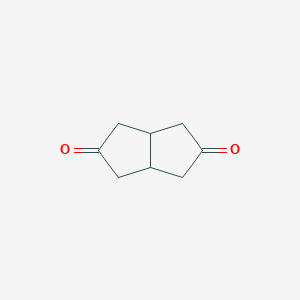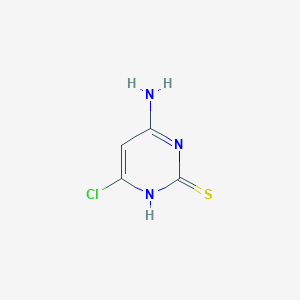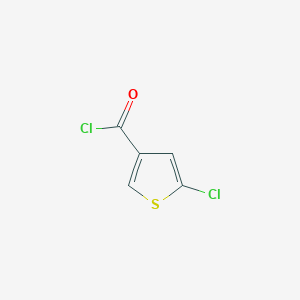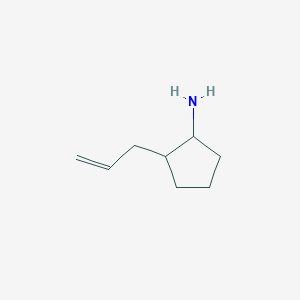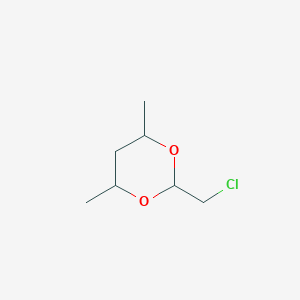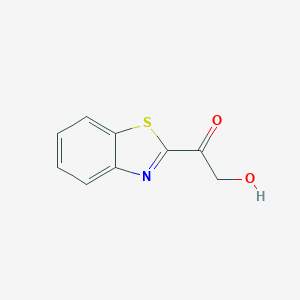
2-(Hydroxyacetyl)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyacetyl)benzothiazole (HABT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HABT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. In
作用機序
The mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, but it is believed to involve the formation of a chelate complex with metal ions. This complex is able to undergo redox reactions, which result in the production of reactive oxygen species (ROS). The ROS produced by the complex are thought to be responsible for the antioxidant activity of 2-(Hydroxyacetyl)benzothiazole.
生化学的および生理学的効果
2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases such as Alzheimer's that are associated with a decrease in acetylcholine levels.
In addition to its effects on enzymes, 2-(Hydroxyacetyl)benzothiazole has also been found to exhibit anti-inflammatory properties. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its ability to selectively bind to metal ions. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples. Additionally, 2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for use in the treatment of various diseases.
One of the limitations of using 2-(Hydroxyacetyl)benzothiazole in lab experiments is its potential toxicity. Studies have shown that 2-(Hydroxyacetyl)benzothiazole can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(Hydroxyacetyl)benzothiazole is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-(Hydroxyacetyl)benzothiazole in scientific research. One potential direction is the development of 2-(Hydroxyacetyl)benzothiazole-based fluorescent probes for the detection of metal ions in vivo. Another potential direction is the investigation of 2-(Hydroxyacetyl)benzothiazole as a potential treatment for diseases associated with oxidative stress such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxyacetyl)benzothiazole and its potential toxicity.
合成法
The synthesis of 2-(Hydroxyacetyl)benzothiazole involves the reaction of benzothiazole with glyoxylic acid. The reaction occurs in the presence of a catalyst such as p-toluenesulfonic acid, which acts as a proton donor. The resulting product is a white crystalline powder that has a melting point of 170-172°C.
科学的研究の応用
2-(Hydroxyacetyl)benzothiazole has been found to exhibit a range of scientific research applications. One of the primary uses of 2-(Hydroxyacetyl)benzothiazole is as a fluorescent probe for the detection of metal ions. 2-(Hydroxyacetyl)benzothiazole is able to selectively bind to metal ions such as copper, zinc, and iron, and emit fluorescence upon excitation. This property makes 2-(Hydroxyacetyl)benzothiazole a useful tool for the detection of metal ions in biological samples.
In addition to its use as a fluorescent probe, 2-(Hydroxyacetyl)benzothiazole has also been investigated for its potential as an antioxidant. Studies have shown that 2-(Hydroxyacetyl)benzothiazole is able to scavenge free radicals and protect against oxidative damage. This property makes 2-(Hydroxyacetyl)benzothiazole a potential candidate for use in the treatment of diseases that are associated with oxidative stress such as cancer and neurodegenerative disorders.
特性
CAS番号 |
122229-28-1 |
|---|---|
製品名 |
2-(Hydroxyacetyl)benzothiazole |
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H7NO2S/c11-5-7(12)9-10-6-3-1-2-4-8(6)13-9/h1-4,11H,5H2 |
InChIキー |
HSWUSBZPQSYBDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CO |
同義語 |
Ethanone, 1-(2-benzothiazolyl)-2-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



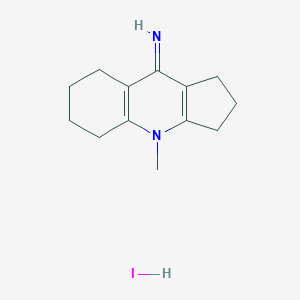
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)


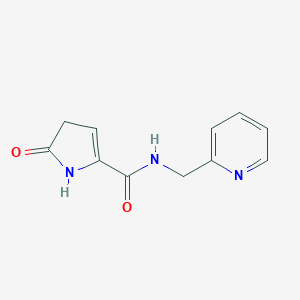
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
